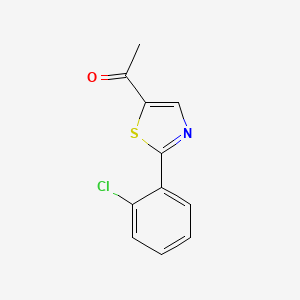

1-(2-(2-氯苯基)噻唑-5-基)乙酮

描述

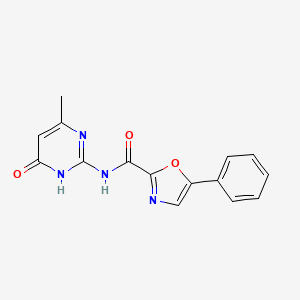

The compound 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazoles are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone, they do provide insights into the synthesis, characterization, and biological activity of related thiazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including nucleophilic substitution and condensation reactions. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is described through nucleophilic substitution involving 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . Similarly, thiazole derivatives can be prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone through reactions with different reagents, such as 2-mercapto-4,6-dimethylnicotinonitrile and p-chloroaniline . These methods could potentially be adapted for the synthesis of 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed using various analytical techniques. Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) are commonly employed to ascertain the purity and structural integrity of the synthesized compounds . Elemental analysis, IR, 1H-NMR, and mass spectral analysis are also used to confirm the structure of new thiazole derivatives . These techniques would be essential in analyzing the molecular structure of 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions to form new compounds with different substituents and functional groups. The papers describe the conversion of thiazole derivatives into other compounds through reactions with different reagents, which can lead to a wide array of products with varying biological activities . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. The antimicrobial activity of some synthesized thiazole derivatives against various bacteria and fungi indicates that the structural features of these compounds play a crucial role in their biological activity . The physical and chemical properties of 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone would likely be determined by its chlorophenyl substituent and the ketone functional group, which could affect its solubility, reactivity, and potential as a bioactive molecule.

科学研究应用

新型有机化合物的合成

研究人员开发了合成新型噻唑衍生物的方法,展示了噻唑化合物在有机化学中的多功能性。例如,一项研究概述了一种简单有效的方法来合成一类新的脂肪族 1,3,4-噻二唑-2(3H)-酮衍生物。该过程涉及一个有趣的机制,包括内部亲核取代,然后是 SN2 型亲核取代,展示了噻唑在产生多样有机结构中的作用 (Tahtaci & Aydin, 2019)。

抗癌潜力

噻唑衍生物的抗癌剂潜力也得到了探索。一项研究重点介绍了噻唑基(腙乙基)噻唑的合成,以类似的化合物为基础。这些衍生物对 MCF-7 肿瘤细胞表现出有希望的抗肿瘤活性,表明噻唑化合物在开发新抗癌药物中的潜力 (Mahmoud 等人,2021)。

抗菌活性

另一个应用是在抗菌研究领域,其中噻唑衍生物已被评估其抗菌特性。例如,已经研究了新的噻唑基-1,2,3-三唑基-醇衍生物的合成和抗菌活性,显示出对各种微生物菌株的显着疗效。这表明噻唑化合物在开发新的抗菌剂中的潜在用途 (Jagadale 等人,2020)。

分子对接和药物设计

噻唑衍生物还通过分子对接研究在药物设计中找到了应用。对特定噻唑衍生物的合成、光谱表征和对接研究旨在了解它们的抗菌活性。这些研究使用密度泛函理论 (DFT) 计算和分子对接来预测噻唑化合物如何与生物靶标相互作用,指导具有特定活性的药物设计 (Shahana & Yardily, 2020)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

安全和危害

属性

IUPAC Name |

1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-4-2-3-5-9(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWYSJCUCVBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320640 | |

| Record name | 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478047-34-6 | |

| Record name | 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)

![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)